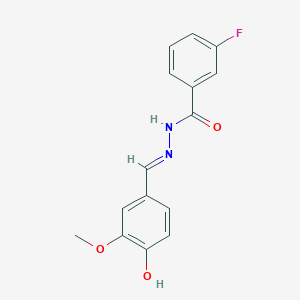
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a proline-derived amide that has shown promise in a variety of applications, including as a potential treatment for various diseases and as a tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease.
Another area of interest is the use of 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide as a tool for studying biological systems. This compound has been used to study the role of certain enzymes in the body, as well as to investigate the mechanisms of various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce the production of amyloid-beta, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has shown promise in a variety of applications, including as a potential treatment for various diseases and as a tool for studying biological systems.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in combination with other drugs.
Another area of interest is the use of this compound as a tool for studying the role of HDACs in various biological processes. This could involve investigating the effects of HDAC inhibition on gene expression, cell signaling, and other cellular processes.
Overall, 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its mechanisms of action and potential uses, but the current evidence suggests that it could be a valuable tool for studying biological systems and developing new treatments for various diseases.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-N-(2-fluorophenyl)prolinamide involves the reaction of 4-chlorobenzoyl chloride with N-(2-fluorophenyl)prolinol in the presence of a base such as triethylamine. This reaction results in the formation of the target compound, which can be purified through various methods such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-9-7-12(8-10-13)18(24)22-11-3-6-16(22)17(23)21-15-5-2-1-4-14(15)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJHVMGAWWAAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-furylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6113973.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)
![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![N-allyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6114008.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6114016.png)
![4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)
![N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
![3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B6114050.png)
![2-({2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6114059.png)
